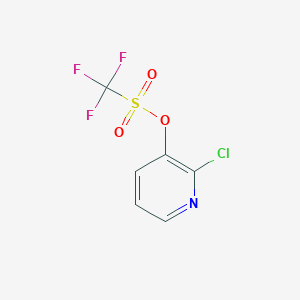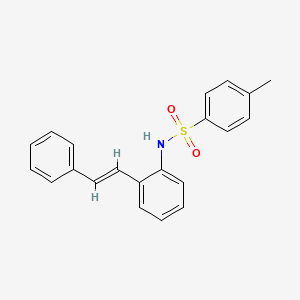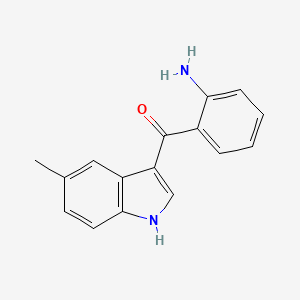![molecular formula C8H8O2 B12527654 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one CAS No. 832110-86-8](/img/structure/B12527654.png)
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)ethan-1-one is a unique organic compound characterized by its bicyclic structure containing an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one typically involves the oxidation of cyclohexene. One method involves the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include the presence of an oxidizing agent and a suitable solvent to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a substrate in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene oxide: A similar compound with a simpler structure, often used in similar types of chemical reactions.
1,2-Epoxycyclohexane: Another related compound with an epoxide group, used in various chemical and industrial applications.
Uniqueness
1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
832110-86-8 |
|---|---|
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C8H8O2/c1-6(9)8-5-3-2-4-7(8)10-8/h2-5,7H,1H3 |
Clave InChI |
DWOBMFDUJDTSOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12C=CC=CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)

![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)





![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
